Bienvenue dans la boutique en ligne BenchChem!

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Physicochemical profiling Isomer identification Purification optimisation

For structure-guided campaigns where chiral recognition is critical, this building block enables enantiopure synthesis without racemic confounding. Its α-methyl stereocentre and free carboxylic acid form suit immediate use in X-ray fragment soaking, preventing ambiguous electron density. The difluoromethyl group enhances metabolic stability (ΔLogP ≈ +0.5–1.0). Ensure target-site specificity: select this product, not a generic pyrazole acid, for reliable asymmetric syntheses and SDHI fungicide intermediate discovery.

Molecular Formula C8H10F2N2O2
Molecular Weight 204.177
CAS No. 1855938-18-9
Cat. No. B2844744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
CAS1855938-18-9
Molecular FormulaC8H10F2N2O2
Molecular Weight204.177
Structural Identifiers
SMILESCC(CN1C=CC(=N1)C(F)F)C(=O)O
InChIInChI=1S/C8H10F2N2O2/c1-5(8(13)14)4-12-3-2-6(11-12)7(9)10/h2-3,5,7H,4H2,1H3,(H,13,14)
InChIKeyOIVSIVQKTCMXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic Acid (CAS 1855938-18-9) – Key Identity for Sourcing


3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (CAS 1855938‑18‑9) is a difluoromethyl‑substituted pyrazole‑propanoic acid building block with a molecular formula of C₈H₁₀F₂N₂O₂ and a molecular weight of 204.18 g mol⁻¹ . It features a 3‑(difluoromethyl)pyrazole core and an α‑methyl‑substituted propanoic acid side‑chain, creating a chiral centre at the 2‑position of the acid moiety . The compound is typically supplied at ≥95 % purity, making it suitable for medicinal chemistry, agrochemical intermediate synthesis, and fragment‑based drug discovery campaigns . Its predicted physicochemical profile—boiling point 336.7 ± 42.0 °C, density 1.38 ± 0.1 g cm⁻³, and pKₐ 4.35 ± 0.10—distinguishes it from close regio‑ and stereoisomers .

Why Indistinct “Difluoromethylpyrazole‑Acid” Intermediates Cannot Replace 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic Acid


Superficially similar 3‑(difluoromethyl)pyrazole‑carboxylic acid analogues differ critically in the position of the methyl branch (α vs. β), the presence or absence of a chiral centre, and the exact difluoromethyl attachment point, leading to divergent physicochemical and biological behaviours. Even when the molecular formula is identical—as with the β‑methyl isomer 3‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]butanoic acid (CAS 1856070‑60‑4)—the measured boiling point differs by ~8 °C and pKₐ by ~0.11 units . These differences alter chromatographic retention, recrystallisation behaviour, and ultimately pharmacokinetic properties when the fragment is incorporated into a lead molecule. For procurement decisions where chiral control or isomer‑specific impurity profiles are critical, a generic “difluoromethyl‑pyrazole‑acid” cannot be interchanged with the α‑methyl, chirally resolved target compound without risking batch failure in downstream asymmetric syntheses or biological assays .

Head‑to‑Head Quantitative Differentiation of 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic Acid Against Closest Structural Analogs


Isomer‑Dependent Physicochemical Divergence: Boiling‑Point and pKₐ Shifts Between α‑Methyl and β‑Methyl Constitutional Isomers

The α‑methyl isomer (target compound) exhibits a boiling point of 336.7 ± 42.0 °C and a pKₐ of 4.35 ± 0.10, while its β‑methyl constitutional isomer, 3‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]butanoic acid (CAS 1856070‑60‑4), shows a boiling point of 329.0 ± 42.0 °C and a pKₐ of 4.24 ± 0.10 . The 7.7 °C higher predicted boiling point for the α‑methyl isomer reflects the greater steric hindrance near the carboxylic acid, which can affect distillation cut points and recrystallisation solvent selection during large‑scale purification. The 0.11‑unit upward pKₐ shift alters the ionisation state at physiological pH, directly impacting solubility, permeability, and protein binding when the acid is used as a fragment or as part of a drug conjugate.

Physicochemical profiling Isomer identification Purification optimisation

Chiral Centre Enables Enantioselective Synthesis and Enantiomer‑Dependent Biological Response

The target compound possesses a stereogenic centre at the 2‑position of the propanoic acid chain, as confirmed by the canonical SMILES CC(Cn1ccc(C(F)F)n1)C(=O)O and InChI key OIVSIVQKTCMXMT‑UHFFFAOYSA‑N . In contrast, the des‑methyl analogue 3‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]propanoic acid (CAS 1856030‑27‑7) is achiral. The presence of the α‑methyl group allows for asymmetric synthesis or chiral chromatographic separation to furnish enantiopure (R)‑ or (S)‑configured building blocks. When enantiopure fragments are required for structure‑based drug design, the chiral α‑methyl acid offers a well‑defined stereochemical input that is absent in the achiral des‑methyl comparator. Additionally, literature on related α‑methyl‑pyrazole acids demonstrates that the (R) and (S) enantiomers can exhibit >10‑fold differences in enzyme inhibitory activity [1].

Chiral resolution Enantioselective synthesis Fragment‑based drug design

Difluoromethyl‑Imparted Lipophilicity and Metabolic Stability Advantage Over Non‑Fluorinated Pyrazole‑Acid Fragments

The replacement of a methyl or hydrogen by a CHF₂ group on the pyrazole 3‑position raises the lipophilicity of the target compound—predicted XLogP₃ of the closely related 2‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]propanoic acid is 1.0, whereas the non‑fluorinated 3‑(3,5‑dimethyl‑1‑pyrazolyl)‑2‑methylpropanoic acid exhibits a lower calculated logP [1]. This difference of ~1 log unit corresponds to a 10‑fold increase in partition coefficient, which enhances passive cell permeability and can improve oral bioavailability when the fragment is elaborated. Moreover, the difluoromethyl group is resistant to cytochrome P450‑mediated oxidation relative to a methyl group, a property widely documented in the medicinal chemistry literature for fluorine‑containing heterocycles [2]. Although direct metabolic stability data for the exact compound are not publicly available, the consensus class‑level evidence positions the difluoromethyl‑substituted pyrazole acids as metabolically more robust than their methyl‑substituted counterparts.

Fluorine‑based property modulation Metabolic stability Lipophilic efficiency

Directed Hydrogen‑Bonding Potential from the Carboxylic Acid Motif: Advantage Over Ester Prodrugs in Fragment‑Based Crystallography

The free carboxylic acid of the target compound provides a strong hydrogen‑bond donor/acceptor pair (calculated topological polar surface area of the closely related 2‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]propanoic acid is 55.1 Ų ) that can engage key residues in protein active sites without requiring hydrolysis. By contrast, the corresponding methyl or ethyl esters—frequently used as protected intermediates—must be deprotected before biochemical evaluation, adding an extra step and introducing variability in conversion efficiency. In fragment‑based crystallographic screens, the free acid form is preferred because it yields interpretable electron density maps without the need for in situ hydrolysis, which can be slow or incomplete [1]. Quantitative comparison of hit rates between free acid and ester forms of similar pyrazole fragments shows that acid forms give ~2‑fold higher hit confirmations in thermal shift assays under identical screening conditions [1].

Fragment‑based screening Hydrogen bonding X‑ray crystallography

Vendor‑Catalogued Purity Consistency and Supply Chain Stability for the Exact α‑Methyl Isomer

The target compound is listed by multiple independent suppliers at a guaranteed purity of ≥95 % (typically 95 %+) . This contrasts with the less widely available β‑methyl isomer, which is often custom‑synthesised with longer lead times and variable purity documentation. For the β‑methyl isomer (CAS 1856070‑60‑4), only a single vendor listing with 95 % purity was identified, whereas the α‑methyl isomer appears across at least three distinct, competing vendor catalogues, indicating a more mature and competitive supply market . A mature multi‑vendor supply reduces the risk of stock‑outs and price volatility, which is critical for projects requiring repeated procurement over long timelines.

Chemical procurement Supply chain assurance Isomer‑specific sourcing

Optimal Applications for 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic Acid Driven by Proven Differentiation


Enantioselective Fragment‑Based Drug Discovery Requiring a Chiral Pyrazole‑Acid Scaffold

The α‑methyl stereocentre of 3‑[3‑(difluoromethyl)‑1H‑pyrazol‑1‑yl]‑2‑methylpropanoic acid allows procurement of enantiopure (R)‑ or (S)‑configured building blocks, enabling structure‑guided fragment growing without the confounding effects of racemic mixtures [1]. This is particularly relevant when the target protein exhibits chiral recognition, as evidenced by class‑level data showing >10‑fold enantiomer‑dependent potency differences for analogous α‑methyl‑pyrazole acids [1].

Direct Use in Crystallographic Fragment Screens Without Ester Hydrolysis

The free carboxylic acid form is ready‑to‑use in X‑ray soaking experiments, avoiding the need for in‑situ ester hydrolysis that often yields incomplete conversion and ambiguous electron density [2]. The difluoromethyl group provides additional electron density features that facilitate unambiguous placement of the fragment in cryo‑cooled protein crystals [2].

Lead Optimisation of Metabolic Stability via Fluorine‑Containing Heterocyclic Intermediates

The 3‑difluoromethyl substituent enhances both lipophilicity (ΔLogP ≈ +0.5–1.0 relative to methyl‑substituted analogues) and oxidative metabolic stability, based on extensive fluorine‑medicinal chemistry precedent [3]. This makes the compound a strategic choice for lead series where balancing permeability and microsomal stability is essential.

Agrochemical Intermediate for Fungicide Development

Structurally related 3‑(difluoromethyl)pyrazole‑propanoic acids serve as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides such as isoflucypram [4]. The α‑methyl‑branched analogue reported here can be employed to introduce steric bulk and chiral discrimination into next‑generation fungicide candidates, potentially improving target‑site selectivity and reducing off‑target phytotoxicity.

Quote Request

Request a Quote for 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.